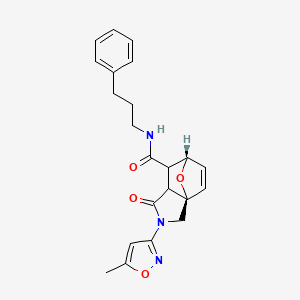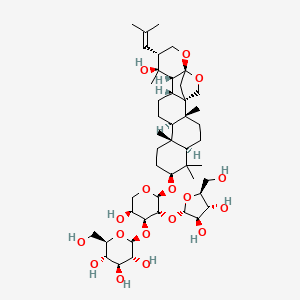
(-)-Bacopasaponin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bacopasaponin C can be isolated from Bacopa monnieri through a series of extraction and purification steps. The process typically involves the use of solvents such as methanol or ethanol to extract the saponins from the plant material. The extract is then subjected to chromatographic techniques to separate Bacopasaponin C from other saponins .
Industrial Production Methods
In an industrial setting, the production of Bacopasaponin C can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods involve cultivating Bacopa monnieri cells in bioreactors under optimized conditions to increase the yield of Bacopasaponin C .
Analyse Chemischer Reaktionen
Types of Reactions
Bacopasaponin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: This reaction can reduce double bonds or carbonyl groups in the molecule.
Substitution: This reaction can involve the replacement of hydroxyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying the chemical behavior of saponins.
Biology: Investigated for its effects on cell signaling pathways and gene expression.
Medicine: Studied for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Used in the formulation of dietary supplements and herbal medicines aimed at enhancing cognitive function and overall brain health
Wirkmechanismus
Bacopasaponin C exerts its effects through several mechanisms:
Neuroprotection: It promotes neuron communication by increasing the growth of nerve endings (dendrites) and modulating neurotransmitter levels, including acetylcholine, serotonin, and dopamine
Antioxidant Activity: It reduces oxidative stress by neutralizing free radicals and enhancing the activity of antioxidant enzymes
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation in neural tissues
Vergleich Mit ähnlichen Verbindungen
Bacopasaponin C is part of a group of saponins found in Bacopa monnieri, including:
- Bacoside A3
- Bacopaside II
- Bacopaside X
- Bacopasaponin F
Uniqueness
Compared to other saponins, Bacopasaponin C has shown unique properties in terms of its neuroprotective and anticancer activities. It has been found to be less toxic to normal cells while exhibiting significant cytotoxic effects on cancer cells .
Similar Compounds
- Bacoside A3 : Known for its neuroprotective effects and ability to enhance cognitive function.
- Bacopaside II : Exhibits strong antioxidant and anti-inflammatory properties.
- Bacopaside X : Similar to Bacopasaponin C but with slight structural differences that affect its biological activity .
Eigenschaften
Molekularformel |
C46H74O17 |
|---|---|
Molekulargewicht |
899.1 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15R,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37-,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 |
InChI-Schlüssel |
ZOFQVMPJZHCDBS-FFWRZSCYSA-N |
Isomerische SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C |
Kanonische SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


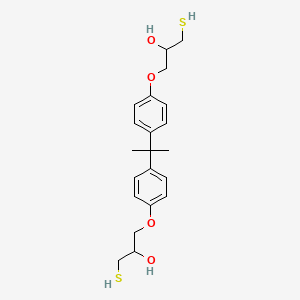
![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)

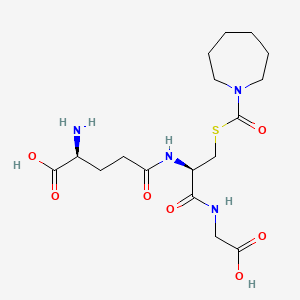


![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)
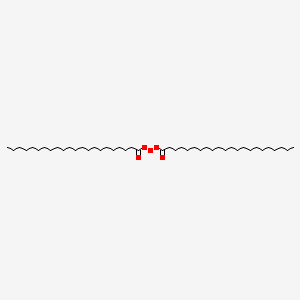
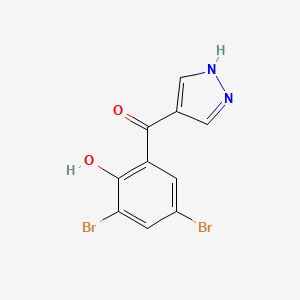
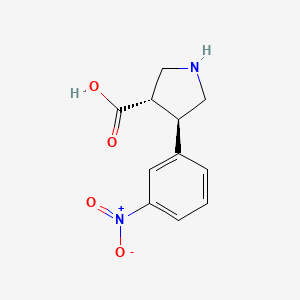
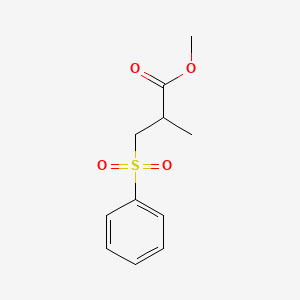
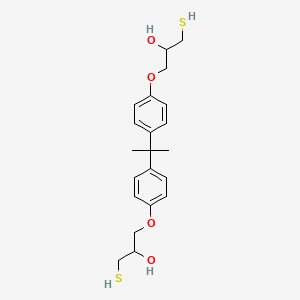
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
